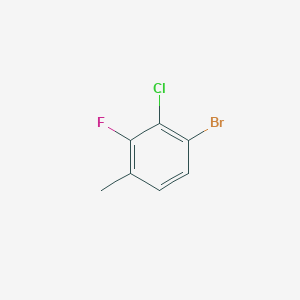

1-Bromo-2-chloro-3-fluoro-4-methylbenzene

Description

Significance of Highly Substituted Benzene (B151609) Derivatives in Contemporary Organic Chemistry

Highly substituted benzene derivatives are crucial intermediates in the development of pharmaceuticals, herbicides, and advanced materials. drpress.org The presence of multiple, different halogen atoms on a benzene ring, as seen in 1-Bromo-2-chloro-3-fluoro-4-methylbenzene, offers a versatile platform for selective chemical modifications. Each halogen can serve as a handle for distinct chemical transformations, such as cross-coupling reactions, allowing for the controlled and sequential introduction of new functional groups. This regiochemical control is paramount in the construction of complex molecular architectures with precisely defined properties.

The electronic effects of the various halogen substituents, combined with other groups on the aromatic ring, modulate the reactivity of the benzene core. studymind.co.ukresearchgate.net For instance, the interplay of inductive and resonance effects of bromo, chloro, and fluoro groups, alongside the electron-donating methyl group, creates a unique electronic landscape on the benzene ring of this compound. This intricate electronic nature governs the compound's reactivity in electrophilic aromatic substitution and other reactions. studymind.co.ukmsu.edu

Research Landscape and the Unique Structural Features of this compound

The research landscape for polyhalogenated benzene derivatives is focused on the development of novel synthetic methodologies that allow for their efficient and selective preparation. rsc.org A significant challenge in this field is the synthesis of specific isomers with a desired substitution pattern. While a plethora of polysubstituted benzenes are commercially available or have been reported in the literature, specific isomers like this compound remain less documented.

The unique structural feature of this compound lies in its dense and varied substitution pattern on a simple toluene (B28343) backbone. The presence of three different halogens (bromine, chlorine, and fluorine) at adjacent positions, along with a methyl group, presents a sterically hindered and electronically complex system. This dense packing of substituents is expected to influence the molecule's conformation and its interactions with other molecules.

Scope and Objectives of Academic Research on this compound

While specific academic research on this compound is not extensively documented in publicly available literature, the broader objectives for studying such compounds are well-established. A primary goal is to explore new synthetic routes to access such highly substituted and sterically congested aromatic rings. The development of regioselective halogenation and functionalization methods is a key area of investigation.

Furthermore, a significant objective is to utilize these compounds as versatile building blocks in the synthesis of novel bioactive molecules and functional materials. The differential reactivity of the C-Br, C-Cl, and C-F bonds can be exploited for selective cross-coupling reactions, enabling the construction of complex molecular scaffolds. Understanding the structure-property relationships in this class of compounds is another critical research aim. For instance, studying how the specific substitution pattern of this compound influences its physical, chemical, and biological properties would be a valuable contribution to the field of organic chemistry.

Due to the limited availability of specific research data for this compound, the following table presents data for some of its known isomers. This information provides a valuable reference for the expected properties of this class of compounds.

Interactive Data Table of this compound Isomers

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 1-Bromo-4-chloro-2-fluoro-3-methylbenzene | 943830-58-8 | C₇H₅BrClF | 223.47 |

| 1-Bromo-2-chloro-4-fluoro-3-methylbenzene | 203302-92-5 | C₇H₅BrClF | 223.47 |

| 1-Bromo-3-chloro-2-fluoro-4-methylbenzene | 909122-21-0 | C₇H₅BrClF | 223.47 |

| 2-Bromo-3-chloro-1-fluoro-4-methylbenzene | 1507512-34-6 | C₇H₅BrClF | 223.47 |

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-chloro-3-fluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClF/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOVJHUYSYLBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697198 | |

| Record name | 1-Bromo-2-chloro-3-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909122-30-1 | |

| Record name | 1-Bromo-2-chloro-3-fluoro-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Bromo 2 Chloro 3 Fluoro 4 Methylbenzene and Analogues

Strategic Approaches to Regioselective Halogenation and Alkylation of Benzene (B151609) Scaffolds

Achieving the desired substitution pattern on a benzene ring, especially with multiple halogen and alkyl groups, is a significant synthetic challenge. The directing effects of existing substituents must be carefully managed to install new groups at the correct positions.

To overcome the limitations of classical electrophilic aromatic substitution, which often yields mixtures of isomers, directed halogenation techniques have been developed. One of the most powerful strategies is the Directed ortho-Metalation (DoM) reaction. wikipedia.orgorganic-chemistry.org This technique, pioneered by Henry Gilman and Georg Wittig, utilizes a "Directed Metalation Group" (DMG) that coordinates to an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination facilitates the deprotonation of the proton at the ortho position, creating a stabilized aryllithium intermediate. wikipedia.orgyoutube.com This intermediate then reacts with an electrophilic halogen source (e.g., Br₂, C₂Cl₆) to install a halogen atom exclusively at the ortho position. wikipedia.org

Examples of powerful DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org For instance, the O-aryl N-isopropylcarbamate group has proven effective as a DMG for the synthesis of halogenated phenols. thieme-connect.com This method involves the in-situ N-silylation of the carbamate, followed by ortho-lithiation and trapping with an electrophile, providing a regioselective route to polysubstituted haloarenes that can be difficult to obtain otherwise. thieme-connect.com The DoM reaction is a core technique for the regioselective assembly of complex aromatic compounds. organic-chemistry.orgthieme-connect.com

The introduction of a methyl group onto a halogenated aromatic ring can be challenging due to the potential for multiple side reactions and the deactivating nature of halogen substituents in classical Friedel-Crafts alkylations. uobabylon.edu.iq Friedel-Crafts reactions often suffer from a lack of selectivity and can fail on strongly deactivated rings. uobabylon.edu.iqlibretexts.org

To address these issues, alternative and more selective methylation methods have been explored. One approach involves the use of N,N-dimethylformamide dimethylacetal (DMF-DMA) as a methylating agent for NH-containing heterocycles, demonstrating high selectivity without C-methylation side reactions. researchgate.net Another innovative method employs quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide, as solid, non-volatile, and easier-to-handle methylating agents. nih.gov This technique has been successfully used for the selective α-methylation of aryl ketones. nih.gov Incorporating a methyl group can significantly impact a molecule's physical and biological properties, an effect often called the "magic methyl effect," making its selective installation a key goal in synthetic strategy. nih.gov

Table 1: Comparison of Methylation Strategies

| Methodology | Methylating Agent Example | Substrate Example | Key Advantages/Features | Citations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | CH₃Cl/AlCl₃ | Benzene, Toluene (B28343) | Well-established for simple aromatics. | libretexts.org |

| Formamide Acetal Methylation | DMF-DMA | NH-containing heterocycles | High selectivity for N-methylation. | researchgate.net |

| Quaternary Ammonium Salt Methylation | Phenyl trimethylammonium iodide | Aryl ketones | Solid, non-volatile, easy-to-handle reagent. | nih.gov |

| DMSO-Based Methylation | Dimethyl sulfoxide (B87167) (DMSO) | Aromatic Hydrocarbons | Utilizes an inexpensive and common solvent as the methyl source. | acs.org |

Novel Reaction Pathways and Process Optimization in 1-Bromo-2-chloro-3-fluoro-4-methylbenzene Synthesis

Efficiency, yield, and sustainability are critical drivers in modern chemical synthesis. This has led to the development of novel reaction pathways, such as one-pot procedures, and significant advancements in catalyst design.

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. Several efficient one-pot methods for preparing polysubstituted benzenes have been developed. acs.orgnih.gov These include multi-component cyclization reactions rsc.orgbohrium.com and palladium-catalyzed cascade reactions. acs.org

A particularly relevant example is the one-pot diazotization and iodization method used for the synthesis of 1-bromo-2-chloro-3-fluoro-4-iodobenzene, an analogue of the title compound. google.com In this process, the diazonium salt is generated from the corresponding aniline (B41778) and immediately reacts with potassium iodide in the presence of a cuprous iodide catalyst. google.com This approach improves yield by minimizing the formation of by-products and avoids the need for low-temperature isolation of the often-unstable diazonium salt, making it safer and more suitable for large-scale production. google.com

Electrophilic aromatic halogenation is a cornerstone of arene functionalization. The classical mechanism involves the activation of a halogen (e.g., Cl₂ or Br₂) by a Lewis acid catalyst like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). chemguide.co.uklibretexts.org The catalyst polarizes the halogen-halogen bond, creating a potent electrophile that is then attacked by the aromatic ring. chemguide.co.uklibretexts.orgyoutube.com An unstable intermediate, known as an arenium ion or sigma complex, is formed, which then loses a proton to regenerate the aromatic system and the catalyst. youtube.com

While effective, these traditional methods can require harsh conditions. Recent research has focused on developing milder and more selective catalytic systems. For instance, carborane-based Lewis bases have been introduced as catalysts for aromatic halogenation using N-halosuccinimides (NXS) as the halogen source. chemrxiv.org This system is applicable to electron-deficient arenes and sensitive substrates. chemrxiv.org Similarly, organocatalysts such as triptycenyl sulfide (B99878) have been shown to effectively catalyze electrophilic halogenation with NXS under mild conditions, offering high reactivity and selectivity. tcichemicals.com

Table 2: Catalyst Systems for Aromatic Halogenation

| Catalyst Type | Example Catalyst | Halogen Source | Key Characteristics | Citations |

|---|---|---|---|---|

| Traditional Lewis Acid | AlCl₃, FeBr₃ | Br₂, Cl₂ | Strong activation, requires stoichiometric amounts, can be harsh. | chemguide.co.uklibretexts.orgwikipedia.org |

| Carborane-Based Lewis Base | m-carborane scaffold | N-halosuccinimides (NXS) | Catalytic, mild conditions, applicable to late-stage functionalization. | chemrxiv.org |

| Organocatalyst | Triptycenyl Sulfide | N-halosuccinimides (NXS) | Metal-free, mild conditions, high regioselectivity. | tcichemicals.com |

| Oxidizing Agent (for Iodination) | Nitric Acid, H₂O₂ | I₂ | Used for less reactive halogens like iodine to form the electrophile. | uobabylon.edu.iqmasterorganicchemistry.com |

Precursor Chemistry and Derivatization Routes to this compound

The synthesis of a specific polysubstituted benzene isomer like this compound is highly dependent on the selection of the correct starting material, or precursor. The chemical transformation of this precursor into the final product is known as derivatization. taylorandfrancis.comlibretexts.org

For multiply halogenated aromatics, a common and effective strategy involves the derivatization of a pre-functionalized aniline. The Sandmeyer reaction, which is the diazotization of an aromatic amine followed by reaction with a halide salt (e.g., cuprous bromide), is a classic and powerful method for introducing a halogen. chemicalbook.com

Based on documented syntheses of analogous compounds, a plausible precursor for this compound would be 2-chloro-3-fluoro-4-methylaniline (B14000167) . This precursor already contains the correct relative arrangement of the chloro, fluoro, and methyl groups. The derivatization would involve a two-step sequence:

Diazotization: The amino group of 2-chloro-3-fluoro-4-methylaniline is converted into a diazonium salt using sodium nitrite (B80452) in the presence of a strong acid like hydrobromic acid. chemicalbook.com

Bromination: The resulting diazonium salt is then treated with a brominating agent, often in the presence of a copper(I) bromide catalyst, to replace the diazonium group with a bromine atom, yielding the target compound. chemicalbook.com

This approach is supported by synthetic routes reported for similar structures, as detailed in the table below.

Table 3: Precursors and Derivatization Routes for Analogous Halobenzenes

| Target Compound | Precursor | Key Derivatization Reaction | Citations |

|---|---|---|---|

| 1-Bromo-2-chloro-4-fluorobenzene | 2-Chloro-4-fluoroaniline | Diazotization followed by reaction with a brominating agent. | google.com |

| 1-Bromo-4-chloro-2-fluorobenzene | 4-Chloro-2-fluoroaniline | Diazotization (NaNO₂/HBr) followed by Sandmeyer reaction (CuBr). | chemicalbook.com |

| 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | 4-Bromo-3-chloro-2-fluoroaniline | One-pot diazotization (NaNO₂) and iodination (KI/CuI). | google.com |

Synthesis from Substituted Anilines via Diazotization-Halogenation Sequences

The transformation of an aromatic primary amine into a diazonium salt, which is then displaced by a halogen, is a fundamental and powerful tool in synthetic organic chemistry. organic-chemistry.org This two-stage process, encompassing diazotization followed by a substitution reaction, allows for the introduction of chloro, bromo, and fluoro groups into specific positions on an aromatic ring, often in patterns not achievable through direct electrophilic aromatic substitution. libretexts.org The Sandmeyer and Balz-Schiemann reactions are the preeminent methods employed for this purpose. nih.govlumenlearning.com

A plausible synthetic route to this compound involves the strategic functionalization of a polysubstituted aniline precursor. The synthesis can be envisioned starting from a readily available compound such as 2-fluoro-4-methylaniline (B1213500). The key steps would involve:

Regioselective Chlorination: The first step is the selective introduction of a chlorine atom. Chlorination of anilines can be achieved using reagents like N-chlorosuccinimide (NCS). iucr.org In the case of 3-fluoro-2-methylaniline (B146951), treatment with NCS in a polar solvent leads to chlorination primarily at the position para to the strongly activating amino group. iucr.org For a precursor like 2-fluoro-4-methylaniline, the directing effects of the activating amino group (ortho, para-directing) and the fluoro group (ortho, para-directing) would need to be carefully considered to achieve the desired 2-chloro-3-fluoro-4-methylaniline intermediate.

Diazotization: The resulting 2-chloro-3-fluoro-4-methylaniline would then be converted to its corresponding diazonium salt. This is typically achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–10 °C). lumenlearning.commnstate.edu

Sandmeyer Bromination: The final step is the replacement of the diazonium group with a bromine atom. The Sandmeyer reaction, which utilizes a copper(I) salt catalyst (in this case, CuBr), is highly effective for this transformation. nih.govresearchgate.net The reaction involves the treatment of the freshly prepared diazonium salt solution with the copper(I) bromide, leading to the formation of this compound with the liberation of nitrogen gas. mnstate.edu

This multi-step approach highlights the utility of diazonium chemistry in constructing complex aromatic molecules. The specific conditions for each step, particularly the diazotization and subsequent halogenation, can be optimized to maximize yield and purity. One-pot procedures, where the diazotization and substitution are performed in the same reaction vessel, have been developed to improve efficiency and safety, especially for large-scale production. google.com

The following table presents data from representative diazotization-halogenation reactions on substituted anilines, illustrating the typical reagents and conditions employed in these transformations.

| Starting Aniline | Target Product | Key Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 3-Chloro-4-methylaniline | 2-Chloro-4-fluorotoluene | 1. Anhydrous HF 2. NaNO₂ | 1. 5–15 °C, 5 h 2. -5–15 °C, then heat to 80 °C | 81.8% | chemicalbook.com |

| 4-Bromo-3-chloro-2-fluoroaniline | 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | 1. H₂SO₄ 2. CuI, KI, NaNO₂(aq) | One-pot reaction at 50-60 °C | Not specified | google.com |

| 2-Fluoroaniline | 2-Fluoro-4-bromoaniline | N-bromosuccinimide, CH₂Cl₂ | 0 °C, 1 h | Not specified | prepchem.com |

| 4-Fluoroaniline | 2-Chloro-4-fluoroaniline | N-chlorosuccinimide, Acetonitrile | 90 °C, 2 h | 86% | chemicalbook.com |

| Substituted Anilines | Substituted Aryl Bromides | 1. Ethyl nitrite, HCl 2. Br₂, (NH₄)₂S₂O₈ | Moderate to good yields (55-80%) | 55-80% | nih.gov |

Stereochemical Considerations and Control in Synthetic Pathways

For an achiral molecule like this compound, stereochemical considerations primarily revolve around regioselectivity , which is the control of the position of the substituents on the aromatic ring. The synthesis of a specific polysubstituted isomer requires careful planning of the reaction sequence and choice of reagents to direct incoming groups to the desired positions.

The directing effects of the substituents already present on the ring are the most critical factor in achieving regiochemical control during electrophilic aromatic substitution steps. libretexts.org In the proposed synthesis of this compound, the initial chlorination of a precursor like 2-fluoro-4-methylaniline is a key regioselective step. The substituents on this precursor—amino (-NH₂), fluoro (-F), and methyl (-CH₃)—are all ortho, para-directors. However, the amino group is a much stronger activating group than the others, meaning it will predominantly direct the incoming electrophile (Cl⁺) to its ortho and para positions. Since the para position is already occupied by the methyl group, chlorination is expected to occur at one of the ortho positions. The presence of the fluorine and methyl groups adds further complexity, and a mixture of isomers could be formed. nih.gov

To overcome such challenges and enforce a specific substitution pattern, several strategies are employed:

Order of Reactions: The sequence in which substituents are introduced is paramount. Introducing a meta-directing group at an early stage will guide subsequent substituents to the meta position, while introducing an ortho, para-director will lead to substitution at those positions. libretexts.org

Protecting Groups: The powerful activating and directing effect of an amino group can be temporarily moderated by converting it into an amide (e.g., an acetanilide). lumenlearning.com This less-activating group can prevent multiple substitutions and alter the regiochemical outcome of subsequent reactions. The protecting group can be removed later in the synthesis to regenerate the amine for diazotization.

Blocking Groups: In some cases, a position on the ring can be temporarily blocked by a group (like a sulfonic acid group) that can be easily removed later. This strategy can force substitution to occur at the desired, unblocked position.

The final diazotization-halogenation step itself offers excellent regiochemical control, as the incoming halogen precisely replaces the position formerly occupied by the amino group. organic-chemistry.org Therefore, the main challenge lies in the unambiguous synthesis of the required polysubstituted aniline precursor. Research into the halogenation of substituted anilines has shown that high regioselectivity can be achieved under specific conditions. For example, the chlorination of 3-fluoro-2-methylaniline with N-chlorosuccinimide was found to yield one major regioisomer, demonstrating that selective synthesis is feasible. iucr.org The successful synthesis of the target compound, this compound, thus hinges on the controlled, stepwise manipulation of directing group effects to build the desired substitution pattern on the aniline precursor before the final diazotization-Sandmeyer reaction.

Elucidation of Reactivity and Reaction Mechanisms of 1 Bromo 2 Chloro 3 Fluoro 4 Methylbenzene

Mechanistic Studies of Electrophilic Aromatic Substitution on Tri-Halogenated Methylbenzenes

Electrophilic aromatic substitution (EAS) is a foundational reaction class for functionalizing aromatic rings. The mechanism proceeds in two primary steps: initial attack by an electrophile on the nucleophilic π-system of the benzene (B151609) ring to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid deprotonation of this intermediate to restore aromaticity. msu.edumasterorganicchemistry.comlibretexts.org The rate of this reaction and the position of substitution are profoundly influenced by the substituents already present on the ring. msu.edulibretexts.org

The reactivity of the benzene ring in 1-bromo-2-chloro-3-fluoro-4-methylbenzene towards an incoming electrophile is determined by the cumulative electronic effects of its four substituents. These effects are broadly categorized as inductive effects and resonance effects. libretexts.orgopenstax.org

Alkyl Substituent (Methyl, -CH₃): The methyl group is an activating substituent. libretexts.org It donates electron density to the ring primarily through an inductive effect (+I) and hyperconjugation, which involves the delocalization of sigma electrons from the C-H bonds into the aromatic π-system. openstax.org This donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than unsubstituted benzene. msu.edu

In this compound, the activating influence of the methyl group is counteracted by the strong deactivating effects of the three halogen substituents. Therefore, the ring as a whole is significantly deactivated towards electrophilic aromatic substitution compared to toluene (B28343) or benzene.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity |

|---|---|---|---|

| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating masterorganicchemistry.com |

| -Cl (Chloro) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating msu.edu |

| -F (Fluoro) | Strongly Electron-withdrawing (-I) | Weakly Electron-donating (+R) | Deactivating libretexts.org |

| -CH₃ (Methyl) | Electron-donating (+I) | Electron-donating (Hyperconjugation) | Activating libretexts.orgopenstax.org |

While substituents determine the rate of reaction, they also direct incoming electrophiles to specific positions. This directional influence is known as regioselectivity. youtube.comlibretexts.org Both activating groups and halogen deactivators are classified as ortho, para-directors. libretexts.orgyoutube.com This is because their electron-donating resonance effects stabilize the arenium ion intermediate when the electrophile adds to the ortho or para positions. wvu.edu

In this compound, there are two unsubstituted carbons available for electrophilic attack: C5 and C6. To predict the major product, the directing effects of all four substituents must be considered:

-Br at C1: Directs ortho (to C6) and para (to C4, which is occupied).

-Cl at C2: Directs ortho (to C1 and C3, both occupied) and para (to C5).

-F at C3: Directs ortho (to C2 and C4, both occupied) and para (to C6).

-CH₃ at C4: Directs ortho (to C3 and C5) and para (to C1, which is occupied).

The directing influences can be summarized as follows:

Attack at C5 is directed by: The para-directing chloro group and the ortho-directing methyl group.

Attack at C6 is directed by: The ortho-directing bromo group and the para-directing fluoro group.

Generally, the most powerful activating group dictates the position of substitution. youtube.com In this molecule, the methyl group is the only activator. It strongly directs the incoming electrophile to its ortho position, C5. Furthermore, substitution at C5 is also directed by the para effect of the chlorine atom. While the bromo and fluoro groups direct to C6, the activating effect of the methyl group is typically the dominant factor in determining regioselectivity. Steric hindrance from the adjacent bromine atom at C1 might also slightly disfavor attack at C6. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

| Available Position | Directing Groups | Predicted Outcome |

|---|---|---|

| C5 | -CH₃ (ortho, activating), -Cl (para, deactivating) | Major Product |

| C6 | -Br (ortho, deactivating), -F (para, deactivating) | Minor Product |

Nucleophilic Aromatic Substitution Pathways and Functional Group Interconversions

Aryl halides are generally resistant to classical Sₙ1 and Sₙ2 nucleophilic substitution reactions. wikipedia.orglibretexts.org However, when the aromatic ring is substituted with strong electron-withdrawing groups, it becomes electron-deficient and can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.orglibretexts.org

The SₙAr reaction typically proceeds via a two-step addition-elimination mechanism. lumenlearning.comlibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For an SₙAr reaction to occur, the aromatic ring must be "activated" by electron-withdrawing substituents, which help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgmasterorganicchemistry.com In this compound, the three halogen atoms act as electron-withdrawing groups via their inductive effects, thus activating the ring for nucleophilic attack compared to a non-halogenated benzene ring. youtube.com

The reactivity of the different carbon-halogen bonds towards nucleophilic displacement in an SₙAr reaction is complex. The rate depends on two opposing factors:

Electronegativity of the Halogen: The initial attack of the nucleophile is the rate-determining step. masterorganicchemistry.com A more electronegative halogen (F > Cl > Br) exerts a stronger inductive pull, making the attached carbon more electrophilic and accelerating the nucleophilic attack. uomustansiriyah.edu.iq

Leaving Group Ability: The ability of the halide to depart in the second step follows the order I > Br > Cl > F, which is inversely related to carbon-halogen bond strength. uomustansiriyah.edu.iq

Electron-Withdrawing Groups (EWGs): The three halogens (Br, Cl, F) are EWGs that stabilize the anionic Meisenheimer complex through their -I effect. masterorganicchemistry.com This stabilization lowers the energy of the transition state leading to the intermediate, thereby increasing the reaction rate. uomustansiriyah.edu.iq The more EWGs present, particularly at positions ortho and para to the leaving group, the faster the reaction. lumenlearning.commasterorganicchemistry.com

Electron-Donating Groups (EDGs): The methyl group at C4 is an EDG. It destabilizes the negatively charged intermediate, which slightly reduces the rate of nucleophilic substitution compared to a similar compound without the methyl group. masterorganicchemistry.com

Therefore, the combined strong activating effect of the three halogens is expected to outweigh the minor deactivating effect of the methyl group, rendering the molecule susceptible to SₙAr reactions, albeit requiring forcing conditions.

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the oxidative addition of an organohalide to a low-valent palladium complex. nih.gov

For polyhalogenated substrates like this compound, the selectivity of the cross-coupling reaction is governed by the relative reactivity of the carbon-halogen bonds towards oxidative addition. The established reactivity order for oxidative addition to palladium(0) is C-I > C-Br > C-Cl >> C-F. nih.govresearchgate.net This order is based on the decreasing bond dissociation energies of the C-X bonds.

Consequently, the C-Br bond in this compound is significantly more reactive in standard palladium-catalyzed cross-coupling reactions than the C-Cl and C-F bonds. This differential reactivity allows for highly selective functionalization at the C1 position. For instance, in a Suzuki coupling reaction with an organoboron reagent, the bromine atom would be selectively replaced, leaving the chlorine and fluorine atoms untouched. This makes the compound a useful building block for introducing a 2-chloro-3-fluoro-4-methylphenyl moiety into more complex molecules. ossila.com

| Reactant | Reagents | Predicted Major Product | Selectivity Note |

|---|---|---|---|

| This compound | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 1-Aryl-2-chloro-3-fluoro-4-methylbenzene | The reaction occurs selectively at the C-Br bond due to its higher reactivity in oxidative addition compared to C-Cl and C-F bonds. researchgate.net |

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, represent some of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis. nih.govlibretexts.org The general catalytic cycle for these transformations involves three primary steps: oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura) or olefin insertion (for the Heck reaction), and concluding with reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

For a substrate like this compound, which possesses multiple potential reaction sites, the selectivity of the initial oxidative addition step is paramount. The reactivity of carbon-halogen bonds in palladium-catalyzed reactions typically follows the order of bond strength: C-I > C-Br > C-Cl >> C-F. Consequently, under standard catalytic conditions, the carbon-bromine bond is the most labile and is expected to undergo preferential oxidative addition, making it the primary site for cross-coupling. rsc.orgresearchgate.net This allows for the selective synthesis of biaryl compounds or styrenic derivatives by reacting this compound with appropriate organoboron reagents (Suzuki-Miyaura) or alkenes (Heck).

Steric and Electronic Factors Governing Selectivity and Yield

Electronic Factors: The electron-withdrawing inductive effects of the halogen atoms (-I effect) decrease the electron density of the aromatic ring, which can facilitate the initial oxidative addition step. Conversely, the methyl group is electron-donating (+I effect), and the fluorine atom exerts an electron-donating mesomeric effect (+M effect). The cumulative electronic influence on each carbon-halogen bond modulates its reactivity. The C-Br bond is generally the most reactive due to its lower bond dissociation energy compared to C-Cl and C-F bonds.

Steric Factors: The spatial arrangement of substituents around the potential reaction sites significantly impacts the accessibility of the palladium catalyst. The C-Br bond at the C1 position is flanked by a chlorine atom and a hydrogen atom. The C-Cl bond at the C2 position is sterically more hindered, being positioned between the bulky bromine atom and the fluorine atom. This steric congestion around the C-Cl bond further favors the selective activation of the C-Br bond. nih.gov Computational studies are often employed to model these interactions and predict the most likely reaction pathway by calculating transition state energies for the oxidative addition at each site. capes.gov.brnih.gov

Table 1: Factors Influencing Regioselectivity in Cross-Coupling Reactions

| Reaction Site | Flanking Groups | Steric Hindrance | Electronic Influence | Expected Reactivity (Standard Conditions) |

|---|---|---|---|---|

| C1-Br | -Cl, -H | Moderate | Highest polarizability, lowest bond energy | High |

| C2-Cl | -Br, -F | High | Higher bond energy than C-Br | Low |

Development of Ligand Systems for Improved Catalytic Performance

While standard palladium catalysts (e.g., Pd(PPh₃)₄) are effective for activating C-Br bonds, the coupling of less reactive C-Cl bonds requires more sophisticated catalytic systems. The development of specialized ligands has been crucial in expanding the scope of cross-coupling reactions to include traditionally challenging substrates like aryl chlorides. thieme-connect.comsigmaaldrich.com

Modern catalysts for this purpose often employ bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs). nih.govsigmaaldrich.comnsf.gov

Bulky Phosphine Ligands: Ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) and cataCXium® A are designed to promote the formation of a monoligated, highly reactive Pd(0) species. nih.govrsc.orgsigmaaldrich.com This species readily undergoes oxidative addition even with strong C-Cl bonds. The steric bulk of these ligands also accelerates the final reductive elimination step.

N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. This stability prevents catalyst decomposition at high temperatures and promotes high catalytic turnover, making them effective for the activation of inert C-Cl bonds. nsf.gov

The use of these advanced ligand systems opens up the possibility of sequential cross-coupling. For instance, a mild catalyst could be used to selectively couple at the C-Br position. Subsequently, a more powerful catalyst system featuring a specialized ligand could be employed to functionalize the C-Cl position, allowing for the divergent synthesis of complex, polysubstituted aromatic compounds. rsc.org

Table 2: Examples of Ligand Systems for Palladium-Catalyzed Coupling

| Ligand Type | Examples | Typical Application |

|---|---|---|

| Triarylphosphines | PPh₃, P(o-tol)₃ | Coupling of aryl iodides and bromides |

| Dialkylbiaryl Phosphines | SPhos, XPhos, RuPhos | Coupling of aryl bromides and chlorides, including sterically hindered substrates. sigmaaldrich.com |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIPr | Coupling of unreactive aryl chlorides. nsf.gov |

Copper-Mediated Coupling Processes

Copper-mediated reactions, particularly the Ullmann condensation, provide a classical alternative to palladium-catalyzed methods for the formation of aryl-aryl or aryl-heteroatom bonds. organic-chemistry.org The traditional Ullmann reaction involves the self-coupling of an aryl halide in the presence of copper metal at high temperatures. organic-chemistry.org

More contemporary copper-catalyzed protocols operate under milder conditions and can be used for cross-coupling. However, similar to palladium catalysis, the reactivity of aryl halides in copper-mediated processes is generally I > Br > Cl. nih.gov Therefore, in reactions involving this compound, the C-Br bond would be the anticipated site of reaction. Achieving high yields and selectivity can be challenging, and often requires the use of specific ligands (e.g., phenanthrolines, diamines) or substrates with ortho-directing groups to facilitate the coupling at the less reactive C-Br or C-Cl bonds. nih.gov

Oxidative and Reductive Transformations of this compound

Beyond coupling reactions, the functional groups on this compound allow for a range of oxidative and reductive transformations. The selectivity of these reactions depends on the choice of reagents and conditions, which can be tuned to target either the carbon-halogen bonds or the methyl group.

Chemoselective Reduction of Carbon-Halogen Bonds

Chemoselective reduction, or hydrodehalogenation, aims to replace a halogen atom with a hydrogen atom without altering other functional groups. This is typically achieved via catalytic hydrogenation using hydrogen gas (H₂) and a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). google.comnih.gov

The feasibility of selective reduction is governed by the relative strengths of the carbon-halogen bonds. The C-Br bond is significantly weaker than the C-Cl and C-F bonds, making it the most susceptible to cleavage. By carefully controlling the reaction conditions (e.g., catalyst loading, hydrogen pressure, temperature), it is possible to achieve the selective reduction of the C-Br bond in this compound to yield 1-chloro-2-fluoro-3-methylbenzene. More forcing conditions would be required to cleave the stronger C-Cl bond, while the C-F bond is generally inert to standard catalytic hydrogenation conditions. The use of certain additives or catalyst modifiers can sometimes be employed to enhance selectivity and prevent over-reduction. google.com

Controlled Oxidation Strategies for Aromatic Derivatives

The methyl group on the aromatic ring serves as a handle for oxidative functionalization. Controlled oxidation can convert the methyl group into a variety of other functional groups, most commonly a carboxylic acid.

A standard and robust method for this transformation is the reaction with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid, typically under reflux conditions. youtube.comquora.com These harsh conditions are highly effective for oxidizing the benzylic position to a carboxylic acid, while the aromatic ring and its halogen substituents remain intact due to their high stability towards oxidation. This strategy would convert this compound into 2-bromo-3-chloro-4-fluoro-5-methylbenzoic acid.

More recent developments in oxidation chemistry include catalytic systems that operate under milder conditions. For example, catalyst systems involving N-hydroxyphthalimide (NHPI) in conjunction with a cobalt(II) salt can use molecular oxygen as the terminal oxidant to achieve the same transformation. researchgate.net

Halogen Bonding Interactions and Their Influence on Reactivity

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. mdpi.comscience.gov This phenomenon arises from the anisotropic distribution of electron density on the halogen atom, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. researchgate.net In the case of this compound, the presence of three different halogen atoms—bromine, chlorine, and fluorine—provides multiple potential sites for halogen bonding, which can influence the molecule's aggregation, crystal packing, and reactivity in various chemical transformations.

The ability of a halogen atom to form a halogen bond is related to its polarizability and the electron-withdrawing character of the group it is attached to. Larger, more polarizable halogens like bromine and iodine are generally stronger halogen bond donors than chlorine, while fluorine, due to its high electronegativity and low polarizability, is a very weak halogen bond donor. The halogens in this compound can thus be expected to exhibit a range of halogen bonding capabilities.

The reactivity of the benzene ring in electrophilic aromatic substitution is governed by the interplay of inductive and resonance effects of its substituents. uomustansiriyah.edu.iqmsu.edu Halogens are generally deactivating groups due to their strong electron-withdrawing inductive effect, which reduces the electron density of the aromatic ring. msu.edu However, they are ortho-, para-directing because of the resonance effect, where a lone pair of electrons on the halogen can be donated to the ring, stabilizing the carbocation intermediate at these positions. msu.edulibretexts.org

The propensity for halogen bonding can further modulate this reactivity. The formation of a halogen bond with a Lewis base can enhance the electron-withdrawing nature of the halogen, further deactivating the ring towards electrophilic attack. Conversely, in certain reaction environments, halogen bonding interactions can pre-organize reactant molecules, potentially leading to enhanced reaction rates or altered regioselectivity. For instance, in reactions involving N-halosuccinimides, halogen bonding has been shown to be crucial in the activation of the halogenating agent. researchgate.net

The relative strengths of the halogen bonds that can be formed by the substituents in this compound are influenced by the properties of the halogen atoms themselves. The following table summarizes key properties of the halogens present in the molecule.

| Halogen | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Polarizability (ų) |

|---|---|---|---|

| Fluorine | 3.98 | 1.47 | 0.56 |

| Chlorine | 3.16 | 1.75 | 2.18 |

| Bromine | 2.96 | 1.85 | 3.05 |

Data sourced from general chemistry principles.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2 Chloro 3 Fluoro 4 Methylbenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are instrumental in elucidating the electronic structure and three-dimensional arrangement of atoms in 1-Bromo-2-chloro-3-fluoro-4-methylbenzene. These computational methods offer a detailed picture of the molecule's orbitals and electron distribution.

Density Functional Theory (DFT) Applications for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. For this compound, DFT calculations can be employed to determine the energies and shapes of its molecular orbitals. These orbitals, which describe the probability of finding an electron in a particular region of space, are fundamental to understanding the molecule's chemical behavior.

Prediction of Frontier Molecular Orbital (FMO) Characteristics and Reactivity Indices

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org

For this compound, the HOMO is expected to be a π-orbital primarily located on the benzene (B151609) ring, with contributions from the methyl group and the less electronegative halogens. The LUMO is likely to be a π* (antibonding) orbital, also delocalized over the aromatic system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. researchgate.netajchem-a.com

Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be derived from the HOMO and LUMO energies. These indices provide a quantitative measure of the molecule's reactivity and can be used to predict how it will interact with other chemical species. chemrxiv.org

Table 1: Conceptual Frontier Molecular Orbital (FMO) Properties of this compound

| Property | Description | Expected Influence of Substituents |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. | The electron-donating methyl group will raise the HOMO energy, while the electron-withdrawing halogens will lower it. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. | The electron-withdrawing halogens will lower the LUMO energy, making the molecule a better electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity and stability. | The combined effect of the substituents will determine the final gap, which is expected to be moderate for this type of compound. |

Analysis of Substituent Effects on Aromaticity and Electron Density Distribution

The four different substituents on the benzene ring each exert a unique influence on the aromaticity and the distribution of electron density across the molecule.

Hammett/Taft Correlations and Computational Derivations

The Hammett equation is a tool in physical organic chemistry that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.orgscispace.com It relates reaction rates and equilibrium constants for reactions of substituted benzene derivatives. The equation utilizes substituent constants (σ), which quantify the electronic effect of a substituent.

The substituents on this compound have distinct Hammett constants, reflecting their electron-donating or electron-withdrawing properties. The halogens (Bromo, Chloro, Fluoro) are electron-withdrawing through the inductive effect (-I) but electron-donating through resonance (+R). openstax.orglibretexts.org The methyl group is electron-donating through hyperconjugation (+I). Computational methods can be used to derive these parameters by calculating properties such as the electrostatic potential on the aromatic ring.

Table 2: Hammett Substituent Constants for the Substituents of this compound

| Substituent | σ_meta (σm) | σ_para (σp) |

| -Br | 0.39 | 0.23 |

| -Cl | 0.37 | 0.23 |

| -F | 0.34 | 0.06 |

| -CH3 | -0.07 | -0.17 |

Data sourced from established literature values. stenutz.eu

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. uni-muenchen.denumberanalytics.com For this compound, NBO analysis can reveal the nature of the carbon-halogen and carbon-carbon bonds, as well as the delocalization of electron density from lone pairs on the halogens into the aromatic ring. researchgate.netwisc.edu

This analysis is particularly useful for understanding intermolecular interactions. The NBO method can quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for predicting non-covalent interactions such as halogen bonding and hydrogen bonding. numberanalytics.comscience.gov The analysis of these interactions is vital for understanding how the molecule might interact with other molecules in various chemical environments.

Molecular Modeling and Dynamics Simulations for Conformational Analysis

While the benzene ring itself is planar, the methyl group has rotational freedom. Molecular modeling and dynamics simulations are powerful tools for exploring the conformational landscape of this compound.

Molecular mechanics force fields can be used to quickly assess the potential energy surface of the molecule, identifying stable conformations and the energy barriers between them. rsc.org The rotation of the methyl group is a key conformational variable. The proximity of the bulky bromine and fluorine atoms to the methyl group is expected to create a significant rotational barrier, favoring certain staggered conformations.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. researchgate.netkoreascience.kr By simulating the motion of the atoms at a given temperature, MD can reveal the preferred conformations and the flexibility of the molecule. researchgate.net For this compound, MD simulations would likely show that the methyl group's rotation is hindered, and the molecule spends most of its time in the lowest energy conformations. dtic.mil

Prediction of Spectroscopic Parameters from Theoretical Models

Theoretical models, primarily rooted in quantum mechanics, are indispensable tools for predicting the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly used to calculate the electronic structure of a molecule. From this, a wide range of spectroscopic parameters can be derived, providing insights that complement and guide experimental work. The choice of the theoretical method and the basis set is crucial for the accuracy of the predictions. For a molecule with heavy atoms like bromine and chlorine, a basis set that includes polarization and diffuse functions (e.g., 6-311++G(d,p)) is often necessary for reliable results.

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in its Infrared (IR) spectrum and the scattered peaks in its Raman spectrum. By first optimizing the molecule's geometry to find its lowest energy state, computational software can then calculate the harmonic vibrational frequencies. These calculated frequencies are often systematically higher than experimental values due to the approximation used and the absence of anharmonicity. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

For this compound, theoretical models would predict a complex vibrational spectrum with distinct frequencies associated with its various functional groups.

Aromatic C-H Stretching: These vibrations are typically predicted to occur in the 3100-3000 cm⁻¹ region.

Methyl Group Vibrations: The C-H stretching modes of the methyl group are expected in the 3000-2850 cm⁻¹ range, with bending modes appearing around 1470-1350 cm⁻¹.

Aromatic Ring Vibrations: The C-C stretching modes within the benzene ring would be predicted in the 1600-1400 cm⁻¹ region.

Carbon-Halogen Stretching: The vibrations involving the halogens are highly characteristic. The strong C-F bond stretch is predicted in the 1360-1000 cm⁻¹ range. The C-Cl stretch would appear at lower frequencies, typically between 850-550 cm⁻¹, while the C-Br stretch is expected at an even lower wavenumber, generally in the 690-515 cm⁻¹ range.

The calculations also provide the IR intensities and Raman activities for each vibrational mode, which helps in simulating the entire spectrum and assigning peaks in an experimentally obtained spectrum.

Table 1: Predicted Vibrational Frequencies for this compound (Note: The following table is a representation of the type of data a theoretical calculation would produce. Specific values are not available from published literature.)

| Vibrational Mode Description | Predicted Frequency Range (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| Methyl C-H Stretch | 3000 - 2850 | Medium-Strong | Strong |

| Aromatic C=C Ring Stretch | 1600 - 1400 | Strong | Medium |

| Methyl C-H Bend | 1470 - 1350 | Medium | Medium |

| C-F Stretch | 1360 - 1000 | Very Strong | Weak |

| C-Cl Stretch | 850 - 550 | Strong | Medium |

| C-Br Stretch | 690 - 515 | Strong | Medium |

Theoretical chemistry provides powerful methods for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. These calculations are performed on the optimized geometry of the molecule. The predicted isotropic shielding values are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS).

For this compound, computational models would predict the ¹H and ¹³C NMR chemical shifts.

¹H NMR: The model would predict two distinct signals for the aromatic protons and one signal for the protons of the methyl group. The chemical shifts of the aromatic protons would be influenced by the combined electron-withdrawing effects of the halogens (bromine, chlorine, and fluorine) and the electron-donating effect of the methyl group. The halogens generally deshield the nearby protons, shifting their signals downfield.

¹³C NMR: The calculation would predict seven distinct signals for the seven carbon atoms in the molecule. The carbons directly bonded to the electronegative halogens (C-Br, C-Cl, C-F) would show the most significant downfield shifts. The position of the methyl group and the substitution pattern of the halogens would create a unique ¹³C NMR fingerprint.

Table 2: Predicted NMR Chemical Shifts for this compound (Note: This table illustrates the expected output of a computational NMR study. Specific values are not available from published literature.)

| Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |

|---|---|---|

| Aromatic Protons (2) | Qualitative: Downfield shift from benzene (7.34 ppm) | Electron-withdrawing effects of F, Cl, Br |

| Methyl Protons (3) | Qualitative: Typical aromatic methyl range (~2.0-2.5 ppm) | Shielding from aromatic ring current |

| C-Br Carbon | Qualitative: Shifted downfield | Direct attachment to bromine |

| C-Cl Carbon | Qualitative: Shifted significantly downfield | Direct attachment to chlorine |

| C-F Carbon | Qualitative: Shifted most significantly downfield | Direct attachment to highly electronegative fluorine |

| C-CH₃ Carbon | Qualitative: Shifted slightly upfield relative to other ring carbons | Electron-donating effect of methyl group |

| Other Aromatic Carbons (2) | Qualitative: Varied shifts based on proximity to substituents | Combined electronic effects of all four substituents |

| Methyl Carbon | Qualitative: Typical aromatic methyl range (~20 ppm) | Attachment to the aromatic system |

While direct simulation of a complete mass spectrum is computationally intensive and less common, theoretical chemistry can be used to investigate and predict likely fragmentation pathways. This is typically done by calculating the bond dissociation energies (BDEs) within the parent molecular ion. The bonds with the lowest BDEs are the most likely to break upon ionization in the mass spectrometer. Furthermore, the stability of the resulting fragment ions (cations) and radicals can be calculated to determine the favorability of different fragmentation routes.

For the molecular ion of this compound, theoretical calculations would likely predict the following:

Halogen Loss: The C-Br and C-Cl bonds are significantly weaker than the C-F and C-C bonds. Therefore, the initial fragmentation would very likely involve the loss of a bromine atom or a chlorine atom to form [M-Br]⁺ or [M-Cl]⁺ ions.

Methyl Group Loss: Another probable fragmentation pathway is the loss of the methyl group to form a stable halobenzyl-type cation, [M-CH₃]⁺.

Isotopic Patterns: While not a direct output of pathway simulation, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would lead to characteristic isotopic patterns for the molecular ion and any fragments containing these halogens. This pattern is a key feature in identifying the presence of these elements.

Table 3: Predicted Major Fragmentation Pathways for this compound (Note: This table outlines the fragmentation pathways that would be expected based on theoretical principles. Specific abundance data is not available.)

| Initial Ion | Predicted Fragmentation | Resulting Fragment Ion | Neutral Loss | Theoretical Rationale |

|---|---|---|---|---|

| [C₇H₅BrClF]⁺• | C-Br Bond Cleavage | [C₇H₅ClF]⁺ | Br• | Relatively low C-Br bond dissociation energy. |

| [C₇H₅BrClF]⁺• | C-Cl Bond Cleavage | [C₇H₅BrF]⁺ | Cl• | Relatively low C-Cl bond dissociation energy. |

| [C₇H₅BrClF]⁺• | C-C Bond Cleavage | [C₆H₂BrClF]⁺ | CH₃• | Formation of a stable substituted aromatic cation. |

Advanced Spectroscopic Elucidation of Electronic and Structural Nuances of 1 Bromo 2 Chloro 3 Fluoro 4 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 1-Bromo-2-chloro-3-fluoro-4-methylbenzene, a combination of one-dimensional and multi-dimensional NMR techniques would be employed to unambiguously assign the proton (¹H) and carbon-¹³ (¹³C) signals.

Due to the unsymmetrical substitution pattern on the benzene (B151609) ring, all aromatic protons and carbons are chemically non-equivalent, leading to a complex but informative NMR spectrum. The electron-withdrawing effects of the halogen substituents (Br, Cl, F) and the electron-donating effect of the methyl group (-CH₃) will significantly influence the chemical shifts of the aromatic protons and carbons. The fluorine atom will introduce additional complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings.

Multi-Dimensional NMR Techniques for Complex Spectral Assignment

Given the complexity of the ¹H NMR spectrum, which would likely feature overlapping multiplets, multi-dimensional NMR techniques are essential for definitive assignments. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling relationships between adjacent protons on the aromatic ring. This would allow for the tracing of the proton connectivity network.

HSQC (Heteronuclear Single Quantum Coherence): This two-dimensional experiment correlates the chemical shifts of protons with their directly attached carbon atoms. By analyzing the cross-peaks in the HSQC spectrum, each proton signal can be paired with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for confirming the substitution pattern by observing correlations between the methyl protons and the aromatic carbons.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts and key coupling constants for this compound. These predictions are based on established substituent effects on benzene rings.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-5 | 7.2 - 7.4 | 128 - 132 | ³J(H-H) ≈ 8, ⁴J(H-F) ≈ 2-4 |

| H-6 | 7.0 - 7.2 | 125 - 129 | ³J(H-H) ≈ 8, ⁵J(H-F) ≈ 1-2 |

| -CH₃ | 2.2 - 2.5 | 18 - 22 | |

| C-1 (Br) | 115 - 120 | ¹J(C-F) ≈ 2-5 | |

| C-2 (Cl) | 130 - 135 | ²J(C-F) ≈ 20-25 | |

| C-3 (F) | 155 - 160 (d) | ¹J(C-F) ≈ 240-250 | |

| C-4 (CH₃) | 135 - 140 | ²J(C-F) ≈ 15-20 | |

| C-5 | 128 - 132 | ³J(C-F) ≈ 5-8 | |

| C-6 | 125 - 129 | ⁴J(C-F) ≈ 2-4 |

Investigation of Dynamic Processes and Reaction Intermediates via NMR

Variable-temperature NMR studies could provide insights into dynamic processes, such as the potential for hindered rotation of the methyl group due to steric hindrance from the adjacent fluorine atom. By monitoring changes in the NMR lineshapes as a function of temperature, the rotational energy barrier could be determined.

Furthermore, NMR spectroscopy is a powerful technique for monitoring the progress of reactions involving this compound and for identifying any transient reaction intermediates. For instance, in a nucleophilic aromatic substitution reaction, the disappearance of the starting material's signals and the appearance of new signals corresponding to the product could be tracked in real-time.

Mass Spectrometry-Based Approaches for Reaction Monitoring and Product Characterization

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns. nih.gov

Fragmentation Pattern Analysis for Structural Confirmation in Reaction Mixtures

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be a key indicator of the compound's identity. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), would result in a distinctive isotopic cluster for the molecular ion. docbrown.info

The fragmentation of the molecular ion would be expected to proceed through several predictable pathways, providing further structural confirmation. chemguide.co.uklibretexts.orglibretexts.org Common fragmentation patterns would include:

Loss of a bromine radical: [M - Br]⁺

Loss of a chlorine radical: [M - Cl]⁺

Loss of a methyl radical: [M - CH₃]⁺

Loss of a fluorine radical: [M - F]⁺ (less likely due to the strong C-F bond)

Loss of halogens followed by the methyl group.

The relative abundances of these fragment ions can provide insights into the relative bond strengths within the molecule.

Predicted Mass Spectrometry Fragmentation Data

| m/z Value | Predicted Fragment | Comments |

| 252/254/256 | [C₇H₅⁷⁹Br³⁵ClF]⁺ / [C₇H₅⁸¹Br³⁵ClF]⁺ & [C₇H₅⁷⁹Br³⁷ClF]⁺ / [C₇H₅⁸¹Br³⁷ClF]⁺ | Molecular ion cluster |

| 173/175 | [M - Br]⁺ | Loss of bromine |

| 217/219 | [M - Cl]⁺ | Loss of chlorine |

| 237/239/241 | [M - CH₃]⁺ | Loss of methyl group |

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion with high precision. researchgate.netyoutube.com This allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The high mass accuracy of HRMS is also invaluable for confirming the elemental composition of fragment ions, further solidifying the structural assignment.

X-ray Crystallography for Precise Molecular Geometry and Solid-State Characteristics

While NMR and mass spectrometry provide information about the connectivity and composition of the molecule, X-ray crystallography offers a definitive, three-dimensional picture of the molecule's structure in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the extent of any steric strain imposed by the adjacent bulky substituents. For instance, the C-C-C bond angles within the benzene ring may deviate from the ideal 120° to accommodate the substituents. The orientation of the methyl group relative to the plane of the benzene ring would also be determined.

Furthermore, the analysis of the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (C-Br···X, C-Cl···X), π-π stacking, and C-H···π interactions, which govern the solid-state properties of the compound.

Single-Crystal X-ray Diffraction Analysis of this compound and Derivatives

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the three-dimensional structure of a crystalline material. By irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern, it is possible to determine the arrangement of atoms within the crystal lattice with high precision. This data is fundamental to confirming the molecular structure, identifying stereochemistry, and understanding intermolecular interactions.

For a molecule such as this compound, a single-crystal X-ray diffraction analysis would provide definitive data on the geometry of the benzene ring and the precise bond lengths and angles of the carbon-halogen and carbon-methyl bonds. The substitution pattern on the benzene ring, with four different substituents, leads to a low-symmetry molecule, and its crystallographic analysis would be of significant interest for understanding the interplay of the various substituent effects on the molecular geometry.

A hypothetical data table for the crystallographic analysis of a derivative of this compound is presented below to illustrate the type of information that would be generated.

Table 1: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.85 |

| R-factor (%) | 4.5 |

The analysis would also yield a detailed table of bond lengths and angles. For this compound, particular attention would be paid to the C-Br, C-Cl, and C-F bond lengths, as well as any distortion of the benzene ring from perfect hexagonal geometry due to the electronic and steric demands of the substituents.

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. The study of polymorphism is a key aspect of crystal engineering, which aims to design and synthesize crystalline solids with desired properties based on an understanding of intermolecular interactions. acs.org

For halogenated aromatic compounds like this compound, non-covalent interactions such as halogen bonds and hydrogen bonds play a crucial role in directing the assembly of molecules in the crystal. mdpi.comnih.govnih.gov The halogen bond is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govacs.orgresearchgate.net The strength of halogen bonds generally follows the order I > Br > Cl > F. mdpi.com In the title compound, the bromine and chlorine atoms are potential halogen bond donors.

Crystal engineering principles would be applied to understand and control the packing of this compound molecules. The interplay between halogen bonds (e.g., C-Br···O, C-Cl···N) and weaker interactions like C-H···F hydrogen bonds and π-π stacking of the benzene rings would determine the final crystal structure. By co-crystallizing the title compound with other molecules that can act as halogen or hydrogen bond acceptors, it may be possible to generate a variety of new solid forms with tailored structures and properties.

A study on substituted p-toluenesulfonanilide demonstrated the existence of two polymorphic forms, one triclinic and one monoclinic, which were stabilized by different networks of intermolecular interactions. acs.org This highlights how subtle changes in crystallization conditions can lead to different crystal packings. In the case of this compound, it is conceivable that different polymorphs could arise from variations in the dominant intermolecular interactions, for example, a structure dominated by Br···Cl halogen bonds versus one where C-H···F interactions are more prevalent.

Advanced Synthetic Applications As Building Blocks for Complex Organic Architectures

Role in the Synthesis of Heterocyclic Compounds and Biaryl Systems

The differential reactivity of the bromine and chlorine atoms could theoretically be exploited in selective cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination reactions, which are common methods for constructing biaryl and heterocyclic structures. For instance, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions, allowing for sequential functionalization. However, specific studies demonstrating these transformations with 1-Bromo-2-chloro-3-fluoro-4-methylbenzene have not been reported.

Strategies for Further Functionalization of this compound into Complex Intermediates

Detailed strategies for the further functionalization of this compound into complex intermediates are not extensively described in peer-reviewed journals or patents. The potential for functionalization lies in the sequential manipulation of its existing substituents.

Hypothetically, synthetic strategies could involve:

Selective Metal-Halogen Exchange: The bromo substituent could be selectively replaced by a metal (e.g., lithium or magnesium) via metal-halogen exchange, followed by reaction with an electrophile to introduce a new functional group.

Cross-Coupling Reactions: As mentioned, the bromine and chlorine atoms provide handles for various cross-coupling reactions to introduce aryl, alkyl, or amino groups.

Modification of the Methyl Group: The methyl group could be functionalized through free-radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another site for chemical modification.

While these are standard organic chemistry transformations, their specific application to this compound to generate complex intermediates is not documented in available research.

Development of Novel Reagents and Catalytic Systems from this compound Derivatives

The development of novel reagents or catalytic systems derived from this compound has not been reported in the scientific literature. The synthesis of specialized ligands for catalysis often involves the elaboration of highly substituted aromatic rings. The unique electronic and steric properties imparted by the combination of bromo, chloro, fluoro, and methyl substituents could, in principle, be harnessed to create novel phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) precursors for catalysis. However, there are no current examples of this in the available literature.

Future Research Directions and Challenges

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of polyhalogenated aromatic compounds traditionally relies on methods that can be resource-intensive and generate hazardous waste. A primary future challenge is the development of "green" synthetic pathways. Research in sustainable chemistry aims to address these issues by focusing on renewable feedstocks, the use of environmentally friendly solvents like water, and designing one-pot cascade reactions to reduce separation steps and material loss. ucl.ac.ukucl.ac.uk For a molecule like 1-bromo-2-chloro-3-fluoro-4-methylbenzene, this could involve moving away from classical multi-step syntheses, which often require harsh conditions, towards more elegant solutions. One potential avenue is the use of biomass-derived precursors, such as furfural (B47365) derivatives, which can be converted into aromatic compounds through sustainable methodologies. ucl.ac.ukucl.ac.uk Another approach involves enzymatic catalysis, where enzymes or engineered microbes could perform specific halogenation steps, potentially offering high selectivity under mild conditions and reducing the reliance on toxic reagents. nih.gov The goal is to create synthetic routes that are not only efficient but also minimize environmental impact by default. acsgcipr.org

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Achieving the precise regiochemistry of this compound is a significant synthetic challenge due to the presence of multiple, different halogen substituents. The development of novel catalysts is crucial for enhancing the selectivity of halogenation and other functionalization reactions. Current research is exploring advanced catalytic systems, such as acridine-based pincer-Ru complexes, for the transformation of carbon-halogen bonds, which could open new pathways for modifying halogenated aromatics. acs.org

The transformation of strong C-F bonds, in particular, is notoriously difficult, and catalysts that can selectively activate other C-X (X=Cl, Br, I) bonds in the presence of fluorine are highly sought after. acs.org Future research will likely focus on:

Regioselective Halogenation: Designing catalysts that can direct halogens to a specific position on the aromatic ring, even with multiple activating or deactivating groups present.

Chemoselective Transformations: Creating catalytic systems that can differentiate between the various carbon-halogen bonds on the molecule, allowing for selective downstream modifications. For instance, a catalyst might facilitate a cross-coupling reaction at the C-Br bond while leaving the C-Cl and C-F bonds intact.

Electrochemical Methods: The use of electrochemical advanced oxidation and reduction processes (EAOPs/EARPs) could provide a tunable method for functionalizing or degrading halogenated compounds by generating highly reactive species like hydroxyl radicals (•OH) and atomic hydrogen (H*) in a controlled manner. acs.org

These advancements would not only simplify the synthesis of complex structures but also expand the toolkit for creating new derivatives with tailored properties.

Integration of Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Synthetic Pathways

For this compound, these technologies could:

Predict Reaction Outcomes: ML models can be trained to predict the success and yield of specific reactions, including the regioselectivity of halogenation, based on the electronic properties of the starting materials and reagents. acs.orgnih.gov Models can learn to recognize the subtle electronic influences of existing substituents on the aromatic ring. nih.govnih.gov

Accelerate Discovery: By automating the design phase, AI can drastically reduce the time spent on trial-and-error experimentation, allowing researchers to focus on validating the most promising computer-generated routes in the lab. chemcopilot.comacs.org

Table 1: Examples of AI and Machine Learning Platforms in Chemical Synthesis

| Platform/Approach | Function | Potential Application for Halogenated Aromatics | Reference |

|---|---|---|---|

| AI Retrosynthesis Tools | Proposes synthetic routes by deconstructing a target molecule. | Designing an efficient, multi-step synthesis for this compound from simple precursors. | pharmafeatures.comchemcopilot.com |

| Neural Network Models | Predicts suitable reaction conditions (catalyst, solvent, temperature). | Identifying optimal conditions for a specific halogenation or cross-coupling step in the synthesis. | acs.org |

| QSAR Models | Predicts reactivity based on molecular structure (descriptors/fingerprints). | Estimating the relative reactivity of the C-Br vs. C-Cl bonds in subsequent reactions. | nih.gov |

| Automated Synthesis Platforms | Integrates AI-designed routes with robotic lab equipment for execution. | Enabling the autonomous, end-to-end production of research quantities of the target compound. | pharmafeatures.comacs.org |

Challenges in Scalability and Impurity Profiling for Research Quantities of Complex Halogenated Aromatics